molecular formula C14H17NO4 B1532157 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione CAS No. 1188264-87-0

1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione

Cat. No.: B1532157
CAS No.: 1188264-87-0
M. Wt: 263.29 g/mol
InChI Key: PGROSQDLRRDQKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione typically involves the reaction of 2,4-dimethoxybenzyl chloride with piperidine-2,4-dione under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like dichloromethane. The mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,4-Dimethoxyphenyl)piperidine-2,4-dione
  • 1-(2,4-Dimethoxybenzyl)piperidine-3,5-dione
  • 1-(2,4-Dimethoxybenzyl)piperidine-2,6-dione

Uniqueness

1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione is unique due to its specific substitution pattern on the benzyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-[(2,4-dimethoxyphenyl)methyl]piperidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO4/c1-18-12-4-3-10(13(8-12)19-2)9-15-6-5-11(16)7-14(15)17/h3-4,8H,5-7,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGROSQDLRRDQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CN2CCC(=O)CC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30678099
Record name 1-[(2,4-Dimethoxyphenyl)methyl]piperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188264-87-0
Record name 1-[(2,4-Dimethoxyphenyl)methyl]piperidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30678099
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione
Reactant of Route 6
1-(2,4-Dimethoxybenzyl)piperidine-2,4-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.